molecular formula C28H24F3N3O6S B560426 N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate CAS No. 1338443-27-8

N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate

Cat. No.: B560426
CAS No.: 1338443-27-8
M. Wt: 587.5668696
InChI Key: PMAMDXBXQJIVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Synonyms in Scientific Literature

The compound N-methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide tosylate is systematically named according to IUPAC guidelines as:
4-methylbenzenesulfonic acid; N-methyl-4-[4-[[3-(trifluoromethyl)benzoyl]amino]phenoxy]pyridine-2-carboxamide. Its molecular structure integrates a picolinamide core linked to a phenoxy group substituted with a benzamido moiety containing a trifluoromethyl group, paired with a tosylate counterion.

Synonyms documented in scientific literature and chemical databases include:

  • YL529
  • SKLB610 Tosylate
  • GLXC-03411
  • 1338443-27-8 (CAS Registry Number).
    The compound is occasionally referenced in pharmacological studies as a derivative of kinase inhibitors, though its exact therapeutic target remains under investigation.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₂₈H₂₄F₃N₃O₆S , with a calculated molecular weight of 587.6 g/mol . This comprises:

  • Parent molecule : C₂₁H₁₇F₃N₃O₃ (430.4 g/mol)
  • Tosylate counterion : C₇H₈O₃S (156.2 g/mol).

Table 1: Elemental Composition

Element Quantity Contribution to Molecular Weight (%)
C 28 57.2%
H 24 4.1%
F 3 9.7%
N 3 7.2%
O 6 16.3%
S 1 5.5%

The trifluoromethyl (-CF₃) group contributes significantly to the compound’s lipophilicity, while the tosylate counterion enhances aqueous solubility through ionic interactions.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct X-ray crystallographic data for this specific tosylate salt are not publicly available, structural analogs provide insight into its conformational preferences. The parent molecule features:

  • A picolinamide scaffold with a methyl-substituted amide group at position 2.
  • A phenoxy linker at position 4, connected to a benzamido group substituted with a trifluoromethyl moiety.

The tosylate counterion likely engages in hydrogen bonding with the protonated amine group of the parent molecule, stabilizing the crystal lattice. In similar kinase inhibitor salts (e.g., lapatinib tosylate), the tosylate anion forms N–H···O hydrogen bonds with the drug molecule, creating a fused-ring motif (R²₂(15)). Computational models suggest that the trifluoromethyl group adopts a coplanar orientation with the benzamido ring to maximize π-π stacking interactions.

Tosylate Counterion Interactions and Salt Formation Rationale

The selection of the tosylate counterion (p-toluenesulfonate) is driven by its ability to:

  • Enhance solubility : Tosylate salts generally exhibit higher aqueous solubility compared to free bases, critical for bioavailability.
  • Improve stability : The strong acidic nature of p-toluenesulfonic acid (pKa ≈ −2.8) ensures complete protonation of basic nitrogen atoms, preventing degradation via hydrolysis.
  • Facilitate crystallization : Tosylate anions participate in predictable hydrogen-bonding networks, aiding in the formation of stable crystalline phases.

Table 2: Key Interactions in Tosylate Salts

Interaction Type Structural Role Example in Literature
N–H···O hydrogen bonds Links parent molecule to tosylate anion Lapatinib tosylate
C–H···π interactions Stabilizes aromatic stacking Sorafenib analogs
Ionic pairing Neutralizes charge, enhances dissolution Kinase inhibitor salts

The salt formation process typically involves reacting the free base with p-toluenesulfonic acid in a polar aprotic solvent (e.g., acetonitrile), followed by recrystallization to achieve high purity.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;N-methyl-4-[4-[[3-(trifluoromethyl)benzoyl]amino]phenoxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3.C7H8O3S/c1-25-20(29)18-12-17(9-10-26-18)30-16-7-5-15(6-8-16)27-19(28)13-3-2-4-14(11-13)21(22,23)24;1-6-2-4-7(5-3-6)11(8,9)10/h2-12H,1H3,(H,25,29)(H,27,28);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJKWAXBKSICPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F3N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Picolinamide Intermediate Synthesis

The synthesis begins with the preparation of 4-(4-aminophenoxy)-N-methylpicolinamide, a key intermediate. As described in patent literature, 2-picolinic acid undergoes chlorination with thionyl chloride (SOCl₂) to form picolinoyl chloride, followed by amidation with methylamine in tetrahydrofuran (THF) to yield N-methylpicolinamide. Subsequent coupling with 4-aminophenol under reflux conditions (160°C, solvent-free) produces 4-(4-aminophenoxy)-N-methylpicolinamide.

Critical Parameters :

  • Chlorination : Excess thionyl chloride ensures complete conversion, with residual SOCl₂ removed via vacuum distillation.

  • Amidation : Methylamine gas is introduced gradually to prevent side reactions, with yields exceeding 85%.

StepReagentsSolventTemperatureTimeYield
Benzoyl chloride formationSOCl₂, 3-(trifluoromethyl)benzoic acidDCM0–5°C2 h92%
Amide couplingPhenyl chloroformate, NEt₃DMF40–45°C3 h78%

Tosylation and Salt Formation

Tosylate Group Incorporation

The final step involves reacting the free base with p-toluenesulfonic acid (TsOH) in ethyl acetate. The mixture is stirred at 70°C for 2 h, followed by cooling to precipitate the tosylate salt. Crystallization from ethanol/water (3:1) enhances purity (>99% by HPLC).

Optimization Insights :

  • Solvent Ratio : Ethanol/water mixtures (3:1) prevent premature precipitation, ensuring uniform crystal growth.

  • Stoichiometry : A 1:1 molar ratio of base to TsOH minimizes residual acidity, avoiding decomposition.

Comparative Analysis of Methodologies

Patent vs. Academic Routes

Patent EP2195286A2 outlines a scalable route using phenyl chloroformate-mediated coupling, achieving 65–78% yields over five steps. In contrast, academic methods employ direct amidation with 3-(trifluoromethyl)benzoyl chloride, yielding 70–85% but requiring stringent temperature control.

Advantages of Patent Route :

  • Reduced Side Products : Carbamate intermediates minimize oligomerization.

  • Scalability : Reactions conducted in DMF or THF accommodate kilogram-scale production.

Solvent and Catalyst Impact

ParameterTHF-Based MethodDMF-Based Method
Reaction Time2 h per step3–4 h per step
Yield68%78%
Purity95%99%
Byproducts<5%<1%

DMF enhances solubility of intermediates, reducing reaction times but requiring extensive washing to remove residual solvent.

Challenges and Process Optimization

Purification Difficulties

The tosylate salt’s hygroscopic nature complicates isolation. Patent methods address this via:

  • Anti-Solvent Crystallization : Adding hexane to ethyl acetate solutions forces precipitation.

  • Vacuum Drying : 50°C under reduced pressure removes residual solvents without degrading the product.

Trifluoromethyl Group Stability

The CF₃ group is prone to hydrolysis under acidic conditions. Neutral pH during aqueous workups (e.g., using NaHCO₃) preserves integrity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom, forming N-oxide derivatives.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce halogen atoms into the aromatic rings.

Scientific Research Applications

N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the benzamido and picolinamide moieties contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Core Motifs

YL529 belongs to a family of picolinamide derivatives characterized by a central pyridine-2-carboxamide scaffold. Key structural variations among analogs include:

  • Substituents on the phenyl ring: Modifications such as nitro (NO₂), methoxy (OCH₃), chloro-trifluoromethyl (Cl-CF₃), and cyclohexyl groups influence electronic properties and target binding .
  • Counterions : Tosylate salts improve solubility compared to free bases or other salts (e.g., ditosylates in ) .
Table 1: Key Structural and Physical Properties of YL529 and Analogs
Compound Name (ID) Substituent/R-Group Melting Point (°C) Yield (%) MS Data ([M+H]⁺) Biological Target/Notes
YL529 (N-methyl-... Tosylate) 3-(trifluoromethyl)benzamido N/A N/A N/A VEGF-D inhibition, anti-metastatic
Compound 10–1 4-nitrophenylureido 254 N/A 474.2 Preclinical anti-cancer activity
Compound 11 4-(trifluoromethyl)phenylureido 254 78 474.2 Higher yield, similar MS to 10–1
Compound 5h 4-chloro-3-(trifluoromethyl)phenyl 223–225 92.3 N/A Tyrosine kinase inhibition
Compound 8j 4-(trifluoromethyl)phenyltriazole N/A N/A 439.1 Enhanced metabolic stability

Physicochemical Properties

  • Melting Points : Higher melting points (e.g., 254°C for Compounds 10–1 and 11) correlate with crystalline stability, while lower values (e.g., 185°C for Compound 12) suggest increased solubility .

Counterion Effects

  • Tosylate salts (YL529, Sorafenib Tosylate) improve aqueous solubility compared to free bases or ditosylates (e.g., Compound 10–1 in ) .

Biological Activity

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide tosylate (CAS Number: 1338443-27-8) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H24F3N3O6SC_{28}H_{24}F_3N_3O_6S, with a molecular weight of approximately 587.57 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity due to its unique electronic properties.

PropertyValue
Molecular FormulaC28H24F3N3O6S
Molecular Weight587.57 g/mol
CAS Number1338443-27-8
SolubilitySoluble in DMSO and DMF

Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific transcription factors. Notably, it has been shown to inhibit the activity of TEAD transcription factors (TEAD1-4), which play crucial roles in cellular processes such as proliferation and differentiation .

Therapeutic Applications

  • Cancer Treatment : The compound has demonstrated efficacy in inhibiting the growth of several cancer cell lines by disrupting TEAD-mediated transcriptional activity, thereby reducing cell proliferation and inducing apoptosis .
  • Anti-inflammatory Effects : Studies suggest that it may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as fibrosis and autoimmune disorders .

Case Study 1: Anticancer Activity

A study published in Molecules highlighted the compound's ability to inhibit the proliferation of breast cancer cells in vitro. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Case Study 2: Inhibition of TEAD Activity

In another investigation, the compound was tested for its ability to inhibit TEAD-mediated transcription in a reporter assay. The results indicated that this compound effectively reduced luciferase activity by over 70% at optimal concentrations, suggesting a strong inhibitory effect on TEAD function .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological profile of this compound. A notable study described a multi-step synthetic route yielding high purity and yield, which is crucial for further biological evaluation .

Table 2: Summary of Biological Studies

Study ReferenceActivity AssessedKey Findings
Hu et al., 2021Anticancer ActivitySignificant reduction in breast cancer cell viability (IC50 < 10 µM)
Patent 3162348TEAD InhibitionOver 70% reduction in luciferase activity
Research ThesisSynthesis OptimizationHigh yield synthesis method developed

Q & A

Basic Research Question

  • Decomposition Risks : Differential scanning calorimetry (DSC) data indicate thermal decomposition; thus, storage at low temperatures (e.g., –20°C) and avoidance of prolonged light exposure are critical .
  • Mutagenicity : Ames II testing shows low mutagenicity, but handling protocols (e.g., fume hoods, nitrile gloves) must align with guidelines for anomeric amides .

What methodologies assess its kinase inhibition profile and selectivity?

Advanced Research Question

  • Kinase Assays : Use recombinant kinase domains (e.g., Raf, VEGFR) in ATP-competitive binding assays with radioactive or fluorescence-based readouts. IC₅₀ values are calculated via dose-response curves .
  • Selectivity Screening : Profiling against a kinase panel (e.g., 400+ kinases) identifies off-target effects. Data contradictions (e.g., varying inhibition in cell-based vs. enzymatic assays) may arise from cellular uptake differences or metabolite interference .

How are pharmacokinetic (PK) parameters evaluated in preclinical models?

Advanced Research Question

  • Formulation : For in vivo studies, the compound is suspended in 0.5% sodium carboxymethylcellulose (CMC-Na) for oral gavage. In vitro assays use DMSO stocks diluted to ≤0.1% final concentration .
  • PK Metrics : Plasma/tissue samples analyzed via LC-MS/MS quantify bioavailability, half-life, and clearance. Interspecies scaling (e.g., mouse-to-human) requires allometric adjustments for clinical trial predictions .

What strategies resolve contradictions in efficacy data across cancer cell lines?

Advanced Research Question

  • Mechanistic Profiling : Compare gene expression (RNA-seq) or proteomic signatures of sensitive vs. resistant cell lines (e.g., MDA-MB-231 TNBC cells). Contradictions may stem from differential kinase dependency or compensatory pathways .
  • Combinatorial Screens : Chou-Talalay synergy analysis identifies drug combinations (e.g., with taxanes or EGFR inhibitors) that enhance efficacy and overcome resistance .

How is the compound’s stability optimized in formulation development?

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products (HPLC-MS).
  • Excipient Screening : Lyophilization with cyclodextrins or encapsulation in liposomes improves solubility and shelf-life, critical for in vivo applications .

What analytical methods quantify trace impurities in bulk synthesis?

Advanced Research Question

  • HPLC-PDA/MS : Detects and characterizes impurities (e.g., Sorafenib EP Impurity F) at <0.1% levels. Column selection (C18 or HILIC) depends on impurity polarity .
  • NMR Spiking : Co-injection with reference standards (e.g., deuterated analogs) confirms impurity identity .

How does the trifluoromethyl group influence bioavailability and target engagement?

Advanced Research Question

  • Lipophilicity : LogP measurements (shake-flask or computational) show increased membrane permeability due to the CF₃ group.
  • Metabolic Stability : Microsomal assays (human/rat liver microsomes) quantify oxidation resistance, linked to prolonged half-life in vivo .

What computational models predict off-target binding risks?

Advanced Research Question

  • Molecular Docking : Glide or AutoDock simulates binding to non-target kinases. False positives are validated via SPR (surface plasmon resonance) .
  • Machine Learning : QSAR models trained on kinase inhibition datasets prioritize structural modifications to enhance selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate
Reactant of Route 2
Reactant of Route 2
N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.